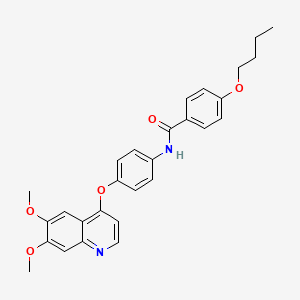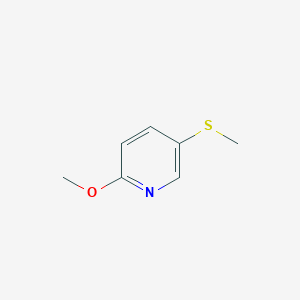
2-Methoxy-5-(methylthio)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-5-(methylthio)pyridine typically involves the introduction of the methoxy and methylthio groups onto the pyridine ring. One common method involves the reaction of 2-chloropyridine with sodium methoxide to introduce the methoxy group, followed by the reaction with sodium methylthiolate to introduce the methylthio group. The reactions are usually carried out under anhydrous conditions to prevent hydrolysis and ensure high yields.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages such as shorter reaction times, increased safety, and reduced waste. For example, a continuous flow setup using a packed column with a suitable catalyst can facilitate the regioselective introduction of functional groups onto the pyridine ring .
化学反应分析
Types of Reactions: 2-Methoxy-5-(methylthio)pyridine can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium methoxide, sodium methylthiolate.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted pyridines depending on the nucleophile used.
科学研究应用
2-Methoxy-5-(methylthio)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of agrochemicals, pharmaceuticals, and fine chemicals.
作用机制
The mechanism of action of 2-Methoxy-5-(methylthio)pyridine involves its interaction with specific molecular targets. The methoxy and methylthio groups can participate in hydrogen bonding and hydrophobic interactions, respectively, which can influence the compound’s binding affinity to its targets. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
相似化合物的比较
2-Methoxy-5-methylpyridine: Lacks the methylthio group, which can affect its reactivity and applications.
2-Methoxy-5-chloropyridine: Contains a chlorine atom instead of a methylthio group, leading to different chemical properties and reactivity.
2-Methoxy-5-aminopyridine: Contains an amino group, which can significantly alter its biological activity and chemical behavior.
Uniqueness: 2-Methoxy-5-(methylthio)pyridine is unique due to the presence of both methoxy and methylthio groups on the pyridine ring. This combination of functional groups imparts distinct chemical properties, making it a versatile compound for various applications in research and industry.
属性
分子式 |
C7H9NOS |
|---|---|
分子量 |
155.22 g/mol |
IUPAC 名称 |
2-methoxy-5-methylsulfanylpyridine |
InChI |
InChI=1S/C7H9NOS/c1-9-7-4-3-6(10-2)5-8-7/h3-5H,1-2H3 |
InChI 键 |
VWFBEKMKEANBOA-UHFFFAOYSA-N |
规范 SMILES |
COC1=NC=C(C=C1)SC |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[(4-Bromophenyl)methyl]-1-methylimidazolidine-2,4-dione](/img/structure/B8655822.png)
![6-[3-(Dimethylamino)pyrrolidin-1-yl]pyridin-3-amine](/img/structure/B8655825.png)
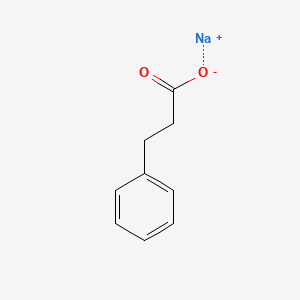
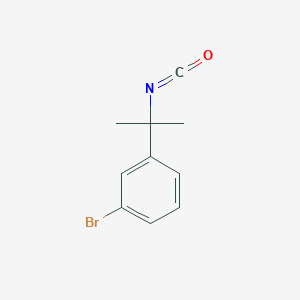
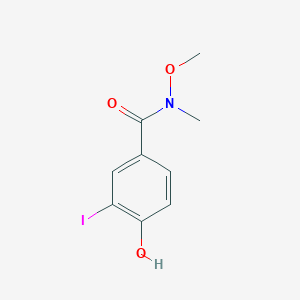
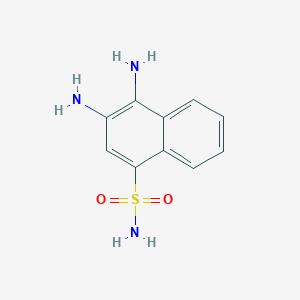
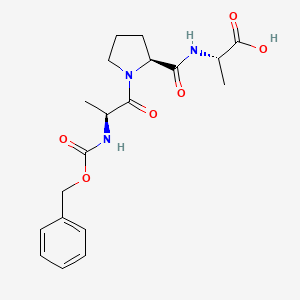
![(3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)methanol](/img/structure/B8655872.png)
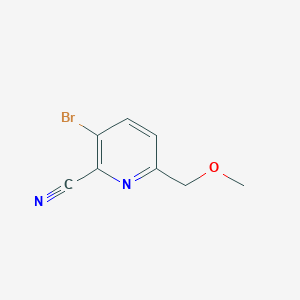

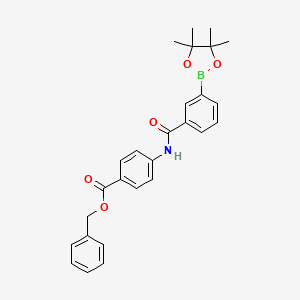
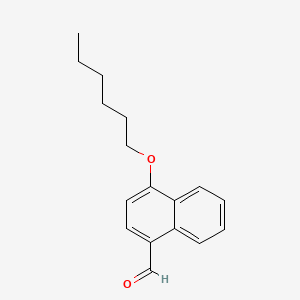
![Tert-butyl 4-[[2-chloro-6-(morpholin-4-yl)phenyl]methyl]piperazine-1-carboxylate](/img/structure/B8655914.png)
